1-methyl-4,5-dihydroimidazole-2-thiol
Description
1-Methyl-4,5-dihydroimidazole-2-thiol (CAS: 13431-10-2), also known as 1-methylimidazolidine-2-thione, is a heterocyclic compound with the molecular formula C₄H₈N₂S and a molecular weight of 116.19 g/mol . Structurally, it features a five-membered imidazolidine ring system with a methyl group at the N1 position and a thione (-S) group at the C2 position. This compound serves as a critical intermediate in synthesizing fused heterocyclic compounds, particularly imidazo[2,1-b][1,3]thiazole derivatives . Its reactivity stems from the presence of the thiol/thione group, enabling condensation and nucleophilic substitution reactions with electrophiles like ethyl chloroacetate and benzaldehyde derivatives .
Properties
IUPAC Name |
1-methyl-4,5-dihydroimidazole-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDTDSPQXLQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydroimidazole-2-thiol can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of nano-Fe3O4@Ca3(PO4)2 as a catalyst for the one-pot synthesis of imidazole derivatives .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5-dihydroimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Disulfides, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
1-Methyl-4,5-dihydroimidazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various industrial chemicals and materials, including catalysts and polymers
Mechanism of Action
The mechanism of action of 1-methyl-4,5-dihydroimidazole-2-thiol involves its interaction with molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The pathways involved often include redox reactions and nucleophilic substitution, which can alter the activity of enzymes and other proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-methyl-4,5-dihydroimidazole-2-thiol with other substituted imidazoline-2-thiones and related heterocycles, emphasizing structural variations, applications, and pharmacological relevance:
Structural and Reactivity Differences
- Substituent Effects :
- The N1-methyl group in this compound enhances steric accessibility for reactions at C2, unlike bulkier substituents (e.g., benzyl or p-tolyl groups in analogs) .
- Thione vs. Thiol : The thione group (C=S) in this compound offers greater electrophilicity compared to thiol (-SH) derivatives like 4,5-diphenyl-2-imidazolethiol, influencing reaction pathways .
Research Findings and Mechanistic Insights
Pharmacological Potential
- This contrasts with carcinogenic heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which form DNA adducts and induce tumors in rodents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
